(1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine
Overview
Description
(1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine, also known as (1R,2R)-N-cyclopentyl-2-fluorocyclopentanamine, is an organic compound with the molecular formula C9H17FN. It is a cyclic amine that is used as a building block in organic synthesis. It is a colorless liquid at room temperature and is soluble in many organic solvents. It has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Mechanism Of Action
The mechanism of action of (1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers such as carbonyls and halides. It is also believed to be a weak base, with a pKa of approximately 10.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine have not been studied in detail. However, it is believed to be metabolized in the body, with the metabolites being excreted in the urine. It is also believed to have low toxicity, with no significant adverse effects reported in animal studies.
Advantages And Limitations For Lab Experiments
The use of (1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine in laboratory experiments has several advantages. It is a relatively inexpensive reagent, is readily available, and is stable in a variety of solvents. It is also easy to handle and can be stored for extended periods of time. However, it does have some limitations. It is a relatively weak nucleophile and base, and is not suitable for reactions with strong electrophilic centers such as epoxides and aldehydes.
Future Directions
Future research on (1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine should focus on further elucidating its biochemical and physiological effects. In particular, further research should be conducted to elucidate the metabolic pathways and metabolites of this compound. Additionally, further research should be conducted on its use as a building block in organic synthesis and drug discovery. Finally, further research should be conducted on its use as a reagent in asymmetric syntheses and its use in the synthesis of peptides and peptidomimetics.
Scientific Research Applications
(1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine is used in a variety of scientific research applications. It has been used as a building block in the synthesis of a variety of bioactive compounds, including drugs and other pharmaceuticals. It has also been used in the synthesis of optically active compounds and as a reagent in asymmetric syntheses. It has been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
properties
IUPAC Name |
(1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FN/c11-9-6-3-7-10(9)12-8-4-1-2-5-8/h8-10,12H,1-7H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSIAIALEFVQIZ-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCCC2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N[C@@H]2CCC[C@H]2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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